4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran
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Overview
Description
4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran is a heterocyclic compound that belongs to the class of benzothiopyrans. These compounds are characterized by a sulfur atom incorporated into a benzopyran ring system. The presence of the sulfur atom imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran typically involves multicomponent reactions. One common method is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific solvents and conditions, such as microwave irradiation, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran involves its interaction with specific molecular targets and pathways. The sulfur atom in the benzothiopyran ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenamine, 5,6,7,8-tetrahydro-: This compound shares a similar tetrahydro structure but lacks the sulfur atom.
1-Naphthalenol, 5,6,7,8-tetrahydro-: Similar in structure but contains a hydroxyl group instead of a sulfur atom.
4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-: This compound has a benzopyran ring with different substituents and lacks the sulfur atom.
Uniqueness
The presence of the sulfur atom in 4-Ethyl-2-phenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran distinguishes it from other similar compounds. This sulfur atom imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62310-38-7 |
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Molecular Formula |
C17H20S |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-ethyl-2-phenyl-5,6,7,8-tetrahydro-4H-thiochromene |
InChI |
InChI=1S/C17H20S/c1-2-13-12-17(14-8-4-3-5-9-14)18-16-11-7-6-10-15(13)16/h3-5,8-9,12-13H,2,6-7,10-11H2,1H3 |
InChI Key |
LFQNPAHDNHGGIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(SC2=C1CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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